molecular formula C16H12Cl2N2O5 B14945474 3-(2,4-Dichlorophenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid

3-(2,4-Dichlorophenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid

Cat. No.: B14945474
M. Wt: 383.2 g/mol
InChI Key: SVASWLVOGPBBHE-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound features a dichlorophenyl group, a nitrobenzoyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid typically involves multi-step organic reactions. One common method includes:

    Nitration: Introduction of a nitro group to a benzene ring.

    Chlorination: Addition of chlorine atoms to the phenyl ring.

    Amidation: Formation of an amide bond between the nitrobenzoyl group and the propanoic acid derivative.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and stringent reaction conditions to ensure purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution reactions on the phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Studying its effects on biological systems.

    Medicine: Investigating its potential as a pharmaceutical agent.

    Industry: Use in the production of specialized chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dichlorophenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid can be compared with other aromatic carboxylic acids such as:
    • 3-(2,4-Dichlorophenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid
    • 3-(2,4-Dichlorophenyl)-3-[(3-chlorobenzoyl)amino]propanoic acid

Uniqueness

The unique combination of dichlorophenyl and nitrobenzoyl groups in this compound may confer specific chemical reactivity and biological activity that distinguishes it from similar compounds.

Properties

Molecular Formula

C16H12Cl2N2O5

Molecular Weight

383.2 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid

InChI

InChI=1S/C16H12Cl2N2O5/c17-10-4-5-12(13(18)7-10)14(8-15(21)22)19-16(23)9-2-1-3-11(6-9)20(24)25/h1-7,14H,8H2,(H,19,23)(H,21,22)

InChI Key

SVASWLVOGPBBHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(CC(=O)O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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